2-羟基-1-萘甲醛硫代半缩醛

描述

2-Hydroxy-1-naphthaldehyde thiosemicarbazone is a chemical compound with the linear formula C12H11N3OS . It is used in Merrified-type synthesis to determine free amino acid groups in polymers .

Molecular Structure Analysis

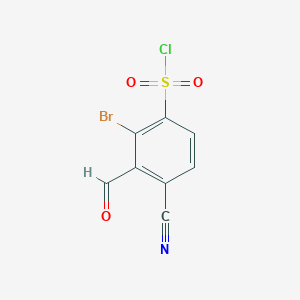

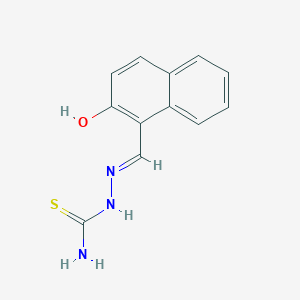

The 2-hydroxy-1-naphthaldehyde thiosemicarbazone molecule contains a total of 29 bonds. There are 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, 1 urea (-thio) derivative, and 1 N hydrazine .

Chemical Reactions Analysis

The excited-state intramolecular proton transfer (ESIPT) fluorescence in 2-hydroxy-1-naphthaldehyde-derived systems is of particular interest . The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-1-naphthaldehyde thiosemicarbazone include a molecular weight of 245.305 .

科学研究应用

生物应用

2-羟基-1-萘甲醛硫代半缩醛: 因其能够与金属离子形成稳定的络合物,在生物应用中具有潜在的用途。 这些络合物表现出多种生物活性,包括抗氧化、抗癌和抗菌特性 。配体的空间和电子特性易于调节,这对于在与生物靶标结合时实现位点选择性至关重要。

催化

在催化领域,像2-羟基-1-萘甲醛硫代半缩醛这样的席夫碱已知能促进各种化学反应。 它们与金属离子的配位能力使其适合作为有机转化中的催化剂,有可能提高这些过程的效率和选择性 。

功能材料

该化合物与金属相互作用的能力也使其能够用于制造功能材料。 这些材料可以具有独特的电子或磁性,使其在各种技术应用中发挥作用 。

传感器

由于其结构特征,2-羟基-1-萘甲醛硫代半缩醛可用于传感器技术。 它可以充当荧光探针,帮助检测环境和生物样品中的金属离子或其他分析物 。

制药工业

席夫碱,包括2-羟基-1-萘甲醛硫代半缩醛,以其药理活性而闻名。 据报道,它们表现出广泛的治疗效果,例如抗炎、抗肿瘤和抗惊厥活性 。

染料工业

该化合物与金属形成络合物的能力可以在染料工业中得到利用。 这些络合物可以作为颜料,为各种应用提供多种颜色 。

环境科学

在环境科学中,2-羟基-1-萘甲醛硫代半缩醛的荧光特性可用于检测污染物。 它对特定分子的敏感性使其成为监测环境污染物的极佳候选者 。

分析化学

最后,在分析化学中,该化合物的反应性和形成络合物的能力是有益的。 它可以用作衍生化试剂来确定复杂混合物中某些官能团的存在 。

作用机制

Target of Action

- 2H3NTS is known to bind intracellular iron. Previous studies have demonstrated that it, along with other aroylhydrazone chelators, possesses anti-neoplastic activity due to this ability . By binding iron, 2H3NTS interferes with iron-dependent processes in cancer cells.

Mode of Action

- 2H3NTS forms complexes with intracellular iron ions. This interaction disrupts iron-dependent processes, potentially affecting cell growth and differentiation .

Biochemical Pathways

- The inhibition capacity of CDK protein systems (responsible for cell growth and differentiation) may be influenced by 2H3NTS . Further studies are needed to elucidate specific downstream effects.

未来方向

属性

IUPAC Name |

[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVDVNVYLCEPSF-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419032 | |

| Record name | F3111-2829 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7410-40-4 | |

| Record name | NSC110693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F3111-2829 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)

amine](/img/structure/B1449445.png)